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molecular formula C6H7BrN2O B8470615 (S)-1-(5-bromopyrimidin-2-yl)ethanol

(S)-1-(5-bromopyrimidin-2-yl)ethanol

Cat. No. B8470615
M. Wt: 203.04 g/mol
InChI Key: XTAKQONFXDJSHA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906902B2

Procedure details

Amberlite® basic ion exchange resin and ii (15.4 g, 38.3 mmol) were stirred in MeOH (50 mL) overnight at RT. The suspension was filtered through a pad of silica using 1:1 MeOH/DCM and the filtrate concentrated in vacuo. Crystallisation from hot heptane gave Precursor 82 (5.85 g). (1S)-1-(5-bromopyrimidin-2-yl)ethanol (Precursor 83) was similarly prepared using Boc-L-valine. Mitsunobu inversion of one enantiomer to the desired enantiomer may also be employed.
Name
ii
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C@@H:8]([O:10]C(=O)[C@H](NC(OC(C)(C)C)=O)C(C)C)[CH3:9])=[N:6][CH:7]=1>CO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
ii
Quantity
15.4 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)[C@H](C)OC([C@@H](C(C)C)NC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of silica using 1:1 MeOH/DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallisation from hot heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08906902B2

Procedure details

Amberlite® basic ion exchange resin and ii (15.4 g, 38.3 mmol) were stirred in MeOH (50 mL) overnight at RT. The suspension was filtered through a pad of silica using 1:1 MeOH/DCM and the filtrate concentrated in vacuo. Crystallisation from hot heptane gave Precursor 82 (5.85 g). (1S)-1-(5-bromopyrimidin-2-yl)ethanol (Precursor 83) was similarly prepared using Boc-L-valine. Mitsunobu inversion of one enantiomer to the desired enantiomer may also be employed.
Name
ii
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C@@H:8]([O:10]C(=O)[C@H](NC(OC(C)(C)C)=O)C(C)C)[CH3:9])=[N:6][CH:7]=1>CO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
ii
Quantity
15.4 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)[C@H](C)OC([C@@H](C(C)C)NC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of silica using 1:1 MeOH/DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallisation from hot heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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